molecular formula C14H13N3O4 B1520334 methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 1221725-90-1

methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B1520334
CAS No.: 1221725-90-1
M. Wt: 287.27 g/mol
InChI Key: MNEWXBJZNVNHCM-UHFFFAOYSA-N
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Description

Methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS: 1221725-90-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O4C_{13}H_{14}N_{2}O_{4}, with a molecular weight of 262.26 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of pyrazole derivatives typically involves reactions between hydrazones and α,β-unsaturated carbonyl compounds. For this compound, a common synthetic route includes the condensation of appropriate hydrazine derivatives with substituted carbonyl compounds.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (μM)Reference
Methyl 1-(4-cyanophenyl)-...MDA-MB-23110
Pyrazole derivative AMCF-715
Pyrazole derivative BHeLa20

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, they may target kinases involved in growth factor signaling or induce oxidative stress in cancer cells.

Other Biological Activities

In addition to anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory and analgesic properties. Some studies indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or chronic pain.

Case Studies

A notable case study involved the evaluation of this compound in animal models. In vivo experiments demonstrated a reduction in tumor size when administered at specific dosages, supporting its potential as an anticancer agent.

Properties

IUPAC Name

methyl 2-(4-cyanophenyl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-14(20)12-11(6-7-18)13(19)17(16-12)10-4-2-9(8-15)3-5-10/h2-5,16,18H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWXBJZNVNHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 2
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 3
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methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 4
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 5
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 6
methyl 1-(4-cyanophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

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